6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Overview
Description
“6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester” is a chemical compound with the empirical formula C14H14BrNO2 . It has a molecular weight of 308.17 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCCOC(=O)c1cc2cc(Br)cc(C)c2nc1C
. The InChI representation is 1S/C14H14BrNO2/c1-4-18-14(17)12-7-10-6-11(15)5-8(2)13(10)16-9(12)3/h5-7H,4H2,1-3H3
.
Scientific Research Applications
Photolabile Protecting Group
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is related to 8-bromo-7-hydroxyquinoline (BHQ), a compound used as a photolabile protecting group for carboxylic acids. BHQ shows higher single photon quantum efficiency than some other protecting groups and is sensitive enough for multiphoton-induced photolysis in vivo. This makes it useful for caging biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Monobromination of Quinoline Derivatives
Ethyl esters of 6- and 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, closely related to the compound , can undergo monobromination. This reaction, facilitated by N-Bromosaccharin in the presence of pyridinium poly(hydrogen fluoride), occurs at either the C6 or C8 positions depending on substituents (Moẑek & Sket, 1994).
Biological Inhibition Studies
Compounds structurally similar to this compound have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, crucial for understanding diseases like Alzheimer's and Parkinson's. These studies involve synthesizing derivatives and evaluating their inhibitory capacities (Boztaş et al., 2019).
Catalytic Applications
The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing derivatives of quinoline, including those structurally related to this compound, highlights potential catalytic applications. This method facilitates the clean and efficient synthesis of these compounds (Khaligh, 2014).
Properties
IUPAC Name |
ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-4-18-14(17)12-7-10-6-11(15)5-8(2)13(10)16-9(12)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYQABAYMMJICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=CC(=CC2=C1)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670993 | |
Record name | Ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-89-5 | |
Record name | Ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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